molecular formula C21H31N3O5 B193119 Lisinopril R,S,S-isomer CAS No. 85955-59-5

Lisinopril R,S,S-isomer

Cat. No. B193119
CAS RN: 85955-59-5
M. Wt: 405.5 g/mol
InChI Key: RLAWWYSOJDYHDC-KSZLIROESA-N
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Description

Lisinopril R,S,S-isomer is related to Lisinopril . It is also known as Lisinopril (1R)-Epimer and Lisinopril EP Impurity E . Lisinopril is a potent inhibitor of angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II . This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation .


Synthesis Analysis

The synthesis of Lisinopril R,S,S-isomer involves various organic synthesis and analytical techniques . A spectrofluorimetric method has been developed for the determination of Lisinopril in pharmaceutical formulations using sequential injection analysis (SIA) . The method is based on the reaction of Lisinopril with o-phthalaldehyde (OPA) in the presence of 2-mercaptoethanol .


Molecular Structure Analysis

The molecular formula of Lisinopril R,S,S-isomer is C21H31N3O5 . It has an average mass of 405.488 Da and a monoisotopic mass of 405.226379 Da .


Chemical Reactions Analysis

Lisinopril reacts with o-phthalaldehyde (OPA) in the presence of 2-mercaptoethanol in a borate buffer medium (pH=10.6) to form a derivative that can be monitored at 455 nm upon excitation at 346 nm .


Physical And Chemical Properties Analysis

Lisinopril R,S,S-isomer has a density of 1.3±0.1 g/cm3, a boiling point of 666.4±55.0 °C at 760 mmHg, and a flash point of 356.9±31.5 °C . It has 8 H bond acceptors, 5 H bond donors, and 12 freely rotating bonds .

Scientific Research Applications

  • Conformational Studies : A study investigated the isomerization of Lisinopril using chromatographic, NMR spectroscopic, and theoretical calculations. It was found that the major species eluted first is the trans form of Lisinopril, with a proportion of 77% for trans and 23% for cis forms (Bouabdallah, Ben Dhia, & Driss, 2014).

  • Pharmacodynamics and Pharmacokinetics : Lisinopril, an orally active angiotensin-converting enzyme (ACE) inhibitor, is effective in lowering blood pressure in essential hypertension and has shown promise in treating congestive heart failure. It is well-tolerated with few serious adverse effects (Lancaster & Todd, 1988).

  • Binding to ACE : Isothermal titration microcalorimetry was used to study lisinopril binding to ACE, revealing that lisinopril binds to two sites in the monomer of both holo- and apo-ACE. The binding is enthalpically unfavorable and dominated by a large positive entropy change (Téllez-Sanz, Garcı́a-Fuentes, & Barón, 1998).

  • Targeted CT Contrast Agents : Lisinopril was used to prepare gold nanoparticle-based functional CT contrast agents for targeting angiotensin-converting enzyme (ACE), overexpressed in cardiac and pulmonary fibrosis. This study provides insight into using Lisinopril in cardiovascular pathophysiology monitoring (Ghann et al., 2012).

  • Cardioprotective Effects : Lisinopril's cardioprotective effects were compared with vitamin E in a study. Lisinopril demonstrated superior recovery in left ventricular function post-ischemia and reperfusion injury, highlighting its potential for myocardial salvaging (Mohanty, Arya, Dinda, & Gupta, 2013).

  • Clinical Pharmacology : A comprehensive study on the clinical pharmacology of Lisinopril detailed its absorption, metabolism, and therapeutic effects in treating hypertension and congestive heart failure (Gomez, Cirillo, & Moncloa, 1987).

  • Analytical Methods for Lisinopril : Various analytical methods for determining Lisinopril in pharmaceutical preparations were reviewed, highlighting the drug's significance in medical applications (Gul et al., 2016).

  • Potential Energy Function : A study performed molecular mechanics potential energy function analysis of Lisinopril, determining the most feasible potential energy for its action as an ACE inhibitor (Otuokere, 2014).

Safety And Hazards

Lisinopril may cause injury or even death to the developing fetus during the second or third trimester of pregnancy . It may also cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed .

Future Directions

Lisinopril lowers blood pressure and produces a renoprotective effect in patients with IDDM and NIDDM without detriment to glycaemic control or lipid profiles . It is viewed as a first-line agent for reducing blood pressure and preventing or attenuating nephropathy in hypertensive diabetic patients with IDDM or NIDDM and microalbuminuria or overt renal disease .

properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWWYSOJDYHDC-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235285
Record name Lisinopril R,S,S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lisinopril R,S,S-isomer

CAS RN

85955-59-5
Record name Lisinopril R,S,S-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril R,S,S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISINOPRIL R,S,S-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W66M58H0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Shinde, A Trivedi, PR Upadhayay, NL Gupta… - … of pharmaceutical and …, 2007 - Elsevier
LC–UV scan of lisinopril revealed the presence of an unknown impurity (∼0.14%) at a relative retention time of 3.26 employing phosphate buffer-acetonitrile as binary gradient system …
Number of citations: 21 www.sciencedirect.com
B Nastova, S Atanasovska, D Doneva… - Macedonian …, 2011 - eprints.ugd.edu.mk
Different forms of tocopherols, together with tocotrienols, are collectively named as vitamin E (a lipid-soluble vitamin with antioxidation effect in several stages of peroxidation of lipids in …
Number of citations: 1 eprints.ugd.edu.mk
N Velickova - Macedonian Pharmaceutical Bulletin,, 2011 - eprints.ugd.edu.mk
Background: Oral-facial clefts are birth defects in which the tissues of the mouth or lip don't form properly during fetal development. The causes of these birth defects are not well …
Number of citations: 1 eprints.ugd.edu.mk
P Aparna, S Rao, KM Thomas, K Mukkanti - Analytical Chemistry: An Indian Journal, 2008
Number of citations: 6

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